3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one family, characterized by a bicyclic core fused at the 2,3-position. The molecule features a piperidin-4-yl group substituted at the 3-position, further modified by a 2-((difluoromethyl)sulfonyl)benzoyl moiety. The piperidine ring may contribute to solubility and conformational flexibility, critical for interactions with biological targets such as kinases or antimicrobial enzymes .
Properties
IUPAC Name |
3-[1-[2-(difluoromethylsulfonyl)benzoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O4S/c21-20(22)31(29,30)16-6-2-1-4-14(16)18(27)25-10-7-13(8-11-25)26-12-24-17-15(19(26)28)5-3-9-23-17/h1-6,9,12-13,20H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFWKISPENOFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidinone structure.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the Difluoromethylsulfonylbenzoyl Moiety: This step involves the coupling of the difluoromethylsulfonylbenzoyl group to the piperidinyl intermediate, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyrido[2,3-d]pyrimidinone moieties.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfonylbenzoyl group is known to enhance binding affinity and specificity, potentially inhibiting or modulating the activity of target proteins. This can lead to downstream effects on cellular pathways, influencing processes like inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Pyridopyrimidinone Core
The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is versatile, with modifications influencing pharmacological activity. Below is a comparative analysis of substituents and their biological implications:
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Groups : The difluoromethyl sulfonyl group in the target compound likely improves binding to ATP pockets in kinases compared to methylsulfonyl (e.g., compound 51d in ) or chlorophenyl substituents () .
- Piperidine Modifications : Piperidine derivatives with arylalkyl (e.g., 4-(3,4-dichlorobenzyl)piperidine in ) or sulfonylphenyl (e.g., 4-(4-(methylsulfonyl)phenyl)piperidine in ) substituents exhibit enhanced kinase inhibition but lower solubility than the target compound’s benzoyl-piperidine group .
- Heterocyclic Hybrids: Thiazole () and thiadiazole () derivatives demonstrate cytotoxic activity, suggesting that the pyridopyrimidinone core is adaptable to diverse therapeutic targets.
Key Structural and Functional Insights
- Positional Isomerism: Pyrido[2,3-d]pyrimidinones (target) vs. pyrido[3,4-d]pyrimidinones (e.g., –10): The 2,3-d fusion in the target compound may favor planar binding to kinase ATP pockets, whereas 3,4-d isomers (–10) are more rigid .
- Piperidine Flexibility : The piperidine ring’s conformation may enable better target engagement compared to rigid aromatic substituents (e.g., 4-phenylpiperazine in ) .
Biological Activity
The compound 3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a novel pyrimidine derivative that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.4 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core substituted with a difluoromethylsulfonyl group, which is believed to enhance its biological activity by improving binding affinity to target proteins.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrimidine Core : The initial step typically involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidine structure.
- Introduction of the Difluoromethylsulfonyl Group : This can be achieved through difluoromethylation reactions using suitable reagents.
- Final Coupling Reactions : The benzoyl group is introduced via coupling reactions with piperidine derivatives.
Antitumor Effects
Recent studies have suggested that derivatives of pyrimidine compounds exhibit significant antitumor activities. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, research indicates that these compounds can induce apoptosis and inhibit tumor growth in xenograft models.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The half-maximal inhibitory concentration (IC50) values for related compounds have shown comparable efficacy to established anti-inflammatory drugs such as indomethacin.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | COX-1 | 8.23 |
| Compound B | COX-2 | 9.47 |
| Indomethacin | COX-1 | 9.17 |
The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in inflammatory pathways and tumor growth. The difluoromethylsulfonyl group enhances its interaction with target proteins, potentially leading to increased stability and bioavailability.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antitumor Study : A study published in Cancer Research demonstrated that a related pyrimidine derivative significantly inhibited tumor growth in a mouse model of lung cancer, suggesting a similar potential for this compound.
- Inflammation Model : In a formalin-induced paw edema model, another derivative exhibited significant anti-inflammatory effects, supporting the hypothesis that this class of compounds can modulate inflammatory responses effectively.
Q & A
Q. What synthetic strategies are recommended for constructing the piperidine-pyrido[2,3-d]pyrimidinone scaffold in this compound?
The synthesis of this scaffold typically involves multi-step reactions. For example:
- Step 1 : Coupling a substituted benzoyl chloride (e.g., 2-((difluoromethyl)sulfonyl)benzoyl chloride) with a piperidine derivative. This reaction often uses dichloromethane as a solvent and sodium hydroxide for pH control .
- Step 2 : Introducing the pyrido[2,3-d]pyrimidin-4(3H)-one moiety via cyclization. Catalytic p-toluenesulfonic acid has been effective in similar heterocyclic syntheses, promoting dehydration and ring closure .
- Purification : Column chromatography or recrystallization is critical to achieve ≥99% purity, as impurities can affect downstream biological assays .
Q. How can the structure of this compound be validated post-synthesis?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the positions of the difluoromethylsulfonyl group, benzoyl-piperidine linkage, and pyrimidinone ring. For example, the sulfonyl group’s fluorine atoms produce distinct splitting patterns in ¹H NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula. Isotopic peaks from fluorine (m/z +2) and sulfur (m/z +4) aid in identification .
- X-ray Crystallography : If single crystals are obtained, this method provides definitive proof of stereochemistry and molecular geometry .
Intermediate-Advanced Questions
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability by modeling interactions with water/lipid bilayers. Tools like GROMACS or AMBER are recommended .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, especially for the sulfonyl and pyrimidinone groups .
- ADMET Prediction : Use software like SwissADME to estimate bioavailability, metabolic stability, and potential toxicity .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Assay Validation : Ensure consistency in experimental conditions (e.g., pH, temperature, cell lines). For example, discrepancies in IC50 values may arise from variations in ATP concentrations in kinase assays .
- Orthogonal Assays : Cross-validate using techniques like SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Meta-Analysis : Compare results with structurally related compounds (e.g., pyrido[1,2-a]pyrimidin-4-ones) to identify structure-activity relationships (SAR) .
Advanced Research Questions
Q. What methodologies are recommended for studying the compound’s interaction with biological targets?
- Crystallographic Studies : Co-crystallize the compound with its target protein (e.g., a kinase) to map binding interactions. The difluoromethylsulfonyl group may form hydrogen bonds with catalytic lysine residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate between covalent and non-covalent interactions .
- Mutagenesis : Replace key residues in the target protein (e.g., via site-directed mutagenesis) to validate the role of specific functional groups in binding .
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
- Process Optimization : Use flow chemistry for hazardous steps (e.g., sulfonylation) to improve safety and yield. Membrane separation technologies (e.g., nanofiltration) can remove byproducts .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Impurity Profiling : Identify and quantify impurities (e.g., des-sulfonyl analogs) using LC-MS/MS. Reference standards for common impurities should be synthesized (e.g., 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl derivatives) .
Q. What experimental designs are optimal for investigating the compound’s metabolic stability?
- In Vitro Models : Use human liver microsomes (HLM) or hepatocytes to assess Phase I/II metabolism. Monitor for sulfonyl group oxidation or piperidine N-dealkylation .
- Stable Isotope Tracing : Label the difluoromethyl group with ¹⁸O or ¹³C to track metabolic pathways via MS .
- CYP Inhibition Assays : Screen against CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .
Methodological Considerations for Data Reproducibility
- Standardized Protocols : Adopt CRDC guidelines (e.g., RDF2050108 for process control) to ensure consistency in chemical engineering steps .
- Open Data Practices : Share raw spectral data (NMR, MS) in repositories like Zenodo to enable independent validation .
- Collaborative Frameworks : Align research with interdisciplinary theories (e.g., Efficiency Pyramid principles for stakeholder management in multi-institutional studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
